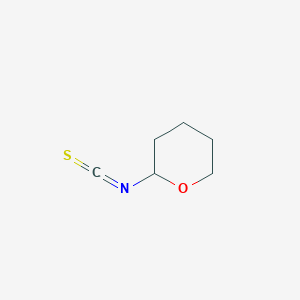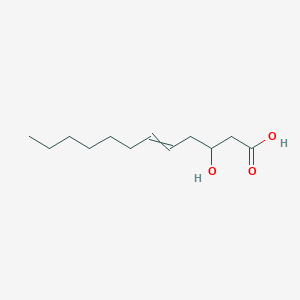
3-Hydroxydodec-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxydodec-5-enoic acid is an organic compound with the molecular formula C12H22O3. It is a hydroxy fatty acid with a hydroxyl group at the third carbon and a double bond between the fifth and sixth carbons. This compound is known for its role in various biological and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxydodec-5-enoic acid can be synthesized through several methods. One common approach involves the hydrolysis of esters derived from dodecenoic acid. The reaction typically requires a strong base such as sodium hydroxide and is conducted under reflux conditions to ensure complete hydrolysis.
Industrial Production Methods
In industrial settings, this compound is often produced through microbial fermentation. Specific strains of bacteria, such as Pseudomonas species, are employed to convert fatty acids into hydroxy fatty acids. The fermentation process is optimized for yield and purity, involving controlled pH, temperature, and nutrient supply.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxydodec-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of dodec-5-en-3-one.
Reduction: The double bond can be reduced to form 3-hydroxydodecanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Dodec-5-en-3-one
Reduction: 3-Hydroxydodecanoic acid
Substitution: Various substituted dodecenoic acids depending on the reagents used
Scientific Research Applications
3-Hydroxydodec-5-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in the study of lipid metabolism and signaling pathways.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-Hydroxydodec-5-enoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a signaling molecule, influencing various metabolic pathways. For example, it may bind to receptors involved in lipid metabolism, thereby regulating the synthesis and breakdown of fatty acids.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxydodecanoic acid: Lacks the double bond present in 3-Hydroxydodec-5-enoic acid.
5-Hydroxydodec-3-enoic acid: Has the hydroxyl group and double bond positions reversed.
3-Hydroxydecanoic acid: Has a shorter carbon chain.
Uniqueness
This compound is unique due to the specific positioning of its hydroxyl group and double bond, which confer distinct chemical and biological properties. This structural uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
97718-78-0 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
3-hydroxydodec-5-enoic acid |
InChI |
InChI=1S/C12H22O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h7-8,11,13H,2-6,9-10H2,1H3,(H,14,15) |
InChI Key |
GZUALOWLHSCENG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCC(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B14350237.png)
![4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14350242.png)
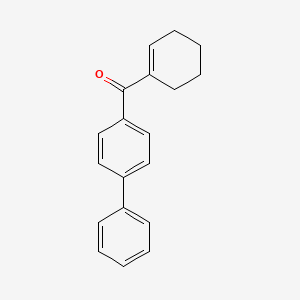
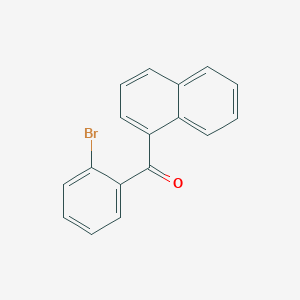
![2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14350273.png)
![1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl-](/img/structure/B14350278.png)

![6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14350298.png)
![1-{2-[(2-Methylpropyl)sulfanyl]ethyl}-2-phenyl-1H-pyrrole](/img/structure/B14350301.png)
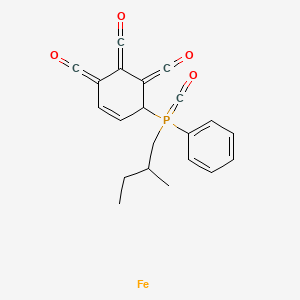
![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)
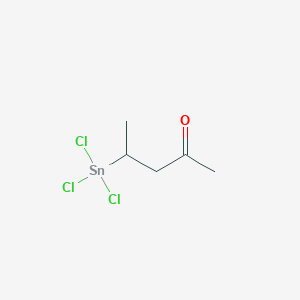
![5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one](/img/structure/B14350326.png)
